molecular formula C23H18ClN3O5S B2922849 ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-26-0

ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2922849
CAS No.: 851950-26-0
M. Wt: 483.92
InChI Key: ZUNVFIJTOAGRBS-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-d]pyridazine core fused with a thiophene ring and pyridazine moiety. Key substituents include:

  • 2-Methoxybenzamido group: Contributes hydrogen-bonding capacity and electronic effects.
  • Ethyl carboxylate: Improves solubility and serves as a metabolically labile group.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-6-4-5-7-17(15)31-2)18(16)22(29)27(26-19)14-10-8-13(24)9-11-14/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVFIJTOAGRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl and methoxybenzamido groups. Common reagents used in these reactions include chlorinating agents, amides, and esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Core Structure and Molecular Properties
Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine ~424.86 4-Chlorophenyl, 2-methoxybenzamido, ethyl carboxylate Not reported
Example 62 () Pyrazolo[3,4-d]pyrimidine 560.2 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, 5-methylthiophen-2-yl 227–230
Ethyl 2-(4-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-...thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine ~582.06 4-Chlorobenzylidene, 3,4-dimethoxyphenyl, methyl, ethyl carboxylate Not reported
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate () Pyrazole 448.91 4-Chlorobenzenecarboxylate, 4-methylphenoxy, phenyl Not reported

Key Observations :

  • Core Diversity: Thieno[3,4-d]pyridazine (main compound) vs. pyrazolo-pyrimidine (), thiazolo-pyrimidine (), and pyrazole (). Thieno-based cores may exhibit distinct electronic properties due to sulfur incorporation .
  • Methoxy groups (main compound, ) improve solubility but may sterically hinder interactions .

Computational and Experimental Insights

  • Docking Studies: AutoDock4 () could model interactions of the main compound’s 2-methoxybenzamido group with target proteins, analogous to chromenone derivatives in Example 62 .

Research Findings and Implications

Bioactivity Potential: The pyrazolo-pyrimidine in , with a chromenone moiety, shows higher molecular weight (560.2 vs. ~424.86) and melting point (227–230°C), suggesting greater crystallinity and possible thermal stability .

Solubility Trends : Ethyl carboxylate groups (main compound, ) enhance aqueous solubility compared to bulkier aromatic esters ().

Structural Flexibility: Thieno-pyridazine’s fused thiophene ring may confer rigidity, limiting conformational adaptability compared to pyrazole derivatives ().

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the thienopyridazine class and features a thieno[3,4-d]pyridazine core with various substituents that contribute to its biological properties. The structural formula can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H20ClN3O5S
Molecular Weight 463.94 g/mol
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an allosteric modulator of the adenosine A1 receptor. This interaction stabilizes the agonist-receptor-G protein ternary complexes, enhancing receptor activity in various assays, which suggests a potential role in modulating adenosine signaling pathways relevant to numerous physiological processes .

Antimicrobial Properties

Studies have demonstrated that compounds within the thienopyridazine class exhibit significant antimicrobial activities. This compound has shown effectiveness against several bacterial strains and fungi, indicating its potential as an antimicrobial agent. The mechanism behind this activity may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases. The exact pathways involved are still under investigation but are believed to relate to its interaction with inflammatory mediators within the immune system .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Thienopyridazines have been associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. This compound appears to inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of thienopyridazine derivatives:

  • Adenosine Receptor Modulation : Research highlighted the compound's role as an allosteric modulator of the human adenosine A1 receptor, enhancing receptor signaling through downstream pathways such as ERK1/2 phosphorylation. This modulation is significant for conditions where adenosine signaling is disrupted .
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, showcasing its potential utility in treating infections caused by resistant organisms .
  • Anti-inflammatory Studies : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups. These findings support further exploration into its therapeutic applications for inflammatory disorders .

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